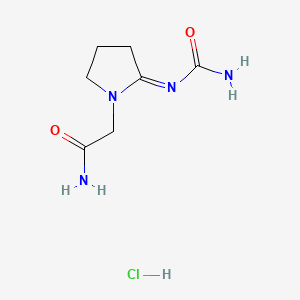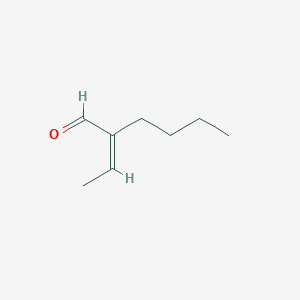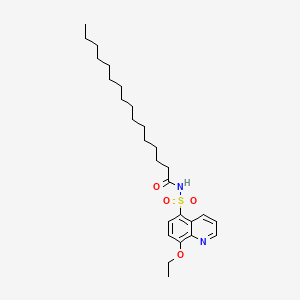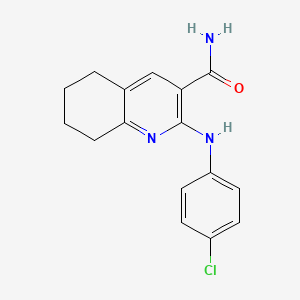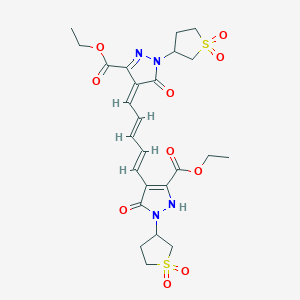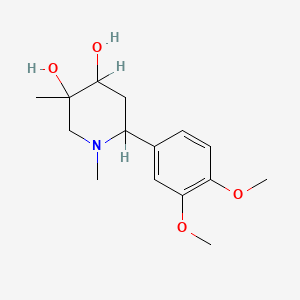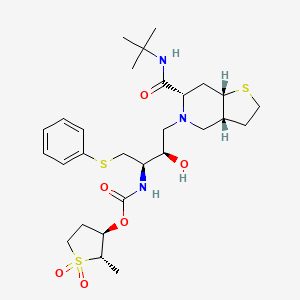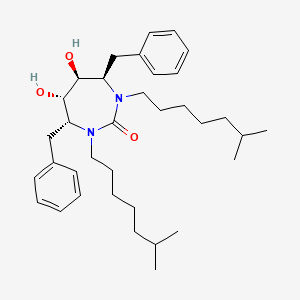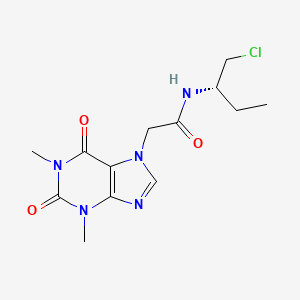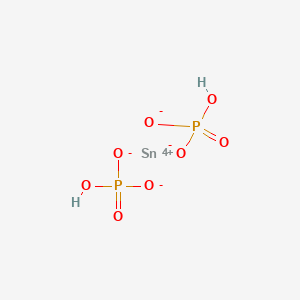
Stannic hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Stannic hydrogen phosphate can be synthesized through various methods, including precipitation and ion-exchange techniques. One common method involves the reaction of stannic chloride (SnCl₄) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 2\text{H}_3\text{PO}_4 \rightarrow \text{H}_2\text{O}_8\text{P}_2\text{Sn} + 4\text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale precipitation methods, where stannic chloride is reacted with phosphoric acid in aqueous solutions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
化学反应分析
Types of Reactions: Stannic hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid (HNO₃) can be used under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reactions with other acids or bases can lead to substitution of phosphate groups.
Major Products Formed:
Oxidation: Formation of metastannic acid (H₂SnO₃).
Reduction: Formation of tin (II) compounds.
Substitution: Formation of various tin-phosphate derivatives.
科学研究应用
Stannic hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as an inorganic ion exchanger due to its high ion-exchange capacity and thermal stability.
Biology: Potential use in biological systems for phosphate removal and recovery.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
作用机制
The mechanism by which stannic hydrogen phosphate exerts its effects involves its ability to interact with various ions and molecules. Its high ion-exchange capacity allows it to effectively bind and release ions, making it useful in applications such as ion-exchange chromatography and water purification. The molecular targets and pathways involved include the complexation of phosphate groups with tin ions, leading to the formation of stable complexes .
相似化合物的比较
Stannic Phosphate (Sn₃(PO₄)₄): Similar in composition but differs in its ion-exchange capacity and thermal stability.
Zirconium Phosphate (Zr(HPO₄)₂): Known for its high ion-exchange capacity and stability, often compared with stannic hydrogen phosphate in ion-exchange applications.
Thorium Phosphate (Th₃(PO₄)₄): Another compound with similar ion-exchange properties but different chemical stability and reactivity
Uniqueness: this compound stands out due to its unique combination of high ion-exchange capacity, thermal stability, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
14532-00-4 |
|---|---|
分子式 |
H2O8P2Sn |
分子量 |
310.67 g/mol |
IUPAC 名称 |
hydrogen phosphate;tin(4+) |
InChI |
InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
InChI 键 |
LRGKLCMGBJZMTB-UHFFFAOYSA-J |
规范 SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


